molecular formula C14H13N3O B3849496 2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile

2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile

Cat. No. B3849496
M. Wt: 239.27 g/mol
InChI Key: KHGHWRIVNDYDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and others. Chemical properties might include acidity/basicity, electrophilicity/nucleophilicity, and others .

Mechanism of Action

This is particularly relevant for compounds used in biological or medicinal contexts. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s crucial for handling, storage, and disposal .

Future Directions

This involves speculating on potential future applications or areas of study for the compound. This could be based on its properties, its reactivity, or its biological activity .

properties

IUPAC Name

2-amino-4-(2-methoxyphenyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-7-11(12(8-15)14(16)17-9)10-5-3-4-6-13(10)18-2/h3-7H,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGHWRIVNDYDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-methoxyphenyl)-6-methylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile
Reactant of Route 3
2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile
Reactant of Route 4
2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-4-(2-methoxyphenyl)-6-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.